

Spectroscopic Analysis of 4,5-Dichloropicolinic Acid: A Technical Guide

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Compound of Interest

Compound Name: **4,5-Dichloropicolinic acid**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichloropicolinic acid, a halogenated derivative of picolinic acid, holds potential interest for researchers in various fields, including agrochemicals and pharmaceuticals, due to the biological activities often associated with this structural motif. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in research and development settings. This technical guide provides an overview of the expected spectroscopic data (NMR, IR, MS) for **4,5-Dichloropicolinic acid** and outlines general experimental protocols for their acquisition.

It is important to note that a complete, publicly available, and consolidated set of experimental spectroscopic data for **4,5-Dichloropicolinic acid** is not readily found in the scientific literature or common databases. Therefore, this guide presents predicted data based on the analysis of structurally similar compounds and general principles of spectroscopy. The provided experimental protocols are standardized methods applicable to the analysis of substituted picolinic acids.

Chemical Structure

Caption: Chemical structure of **4,5-Dichloropicolinic acid**.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **4,5-Dichloropicolinic acid**. These predictions are based on established principles of NMR, IR, and MS spectroscopy and data from analogous compounds.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.7	s	1H	H-6
~8.2	s	1H	H-3
>10	br s	1H	COOH

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~165-170	C=O (COOH)
~150-155	C-2
~148-152	C-6
~140-145	C-4
~135-140	C-5
~125-130	C-3

Table 3: Predicted Infrared (IR) Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad, Strong	O-H stretch (Carboxylic acid dimer)
~1700	Strong	C=O stretch (Carboxylic acid)
~1600, ~1470	Medium-Strong	C=C and C=N ring stretching
~1300	Medium	C-O stretch
~900	Medium	O-H bend (out-of-plane)
~800-850	Strong	C-Cl stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Interpretation
191/193/195	[M] ⁺ · (Molecular ion with characteristic chlorine isotope pattern)
174/176/178	[M-OH] ⁺
146/148/150	[M-COOH] ⁺

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for **4,5-Dichloropicolinic acid** are provided below. These are general procedures and may require optimization based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation:

- Weigh approximately 5-10 mg of **4,5-Dichloropicolinic acid**.
- Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound and the desired resolution of the spectra. DMSO-d₆ is often a good choice for carboxylic acids.
- Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

- Instrumentation:
 - A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
- ¹H NMR Acquisition:
 - Tune and shim the spectrometer for the specific sample and solvent.
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters:
 - Pulse sequence: zg30 or similar
 - Spectral width: ~16 ppm
 - Acquisition time: ~2-4 seconds
 - Relaxation delay: 1-5 seconds
 - Number of scans: 16-64 (or as needed for good signal-to-noise)
- ¹³C NMR Acquisition:
 - Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.
 - Typical parameters:

- Pulse sequence: zgpg30 or similar with proton decoupling
- Spectral width: ~240 ppm
- Acquisition time: ~1-2 seconds
- Relaxation delay: 2-5 seconds
- Number of scans: 1024 or more, as ^{13}C has a low natural abundance.

Workflow Diagram:



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